molecular formula C17H26N4O4 B2863997 tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1796904-27-2

tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B2863997
CAS RN: 1796904-27-2
M. Wt: 350.419
InChI Key: WNQLSUQIPOOKRJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N4O4 and its molecular weight is 350.419. The purity is usually 95%.
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Scientific Research Applications

Control of Site of Lithiation

  • Research by Smith et al. (2013) has shown that lithiation of compounds structurally related to tert-butyl 2-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate can be controlled to occur on specific sites, such as the nitrogen and the ring at the 4-position. This control is crucial for creating substituted derivatives with high yields.

Coupling Reactions

  • Wustrow and Wise (1991) demonstrated that compounds similar to this compound can undergo palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Hydrogen Bond Analysis

  • Baillargeon, Lussier, and Dory (2014) studied crystals of a similar compound, highlighting the importance of hydrogen bonds between amides and carbonyl oxygen atoms in the molecule's structure and alignment (Baillargeon, Lussier, & Dory, 2014).

Synthesis of Intermediates

  • Kong et al. (2016) synthesized an important intermediate, similar to this compound, used in biologically active compounds like crizotinib (Kong et al., 2016).

Synthesis of Carbazole Derivatives

  • Mudadu et al. (2008) prepared derivatives of 1,8-di(pyrid-2'-yl)carbazole, confirming the orientation of pyridyl groups for favorable intramolecular H-bonding, a concept that can be relevant to the structural analysis of this compound (Mudadu, Singh, & Thummel, 2008).

Crystal Structure Analysis

  • Weber et al. (1995) studied the crystal structure of a similar compound, which is crucial for understanding the molecular geometry and potential applications of this compound (Weber, Ettmayer, Hübner, & Gstach, 1995).

Organocatalyzed Synthesis

properties

IUPAC Name

tert-butyl 2-[[1-(oxolan-3-yl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-17(2,3)25-16(23)20-7-4-5-14(20)15(22)19-12-9-18-21(10-12)13-6-8-24-11-13/h9-10,13-14H,4-8,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLSUQIPOOKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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